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Compound of Interest

Compound Name: p-O-Desmethyl Verapamil

Cat. No.: B020614 Get Quote

Application Note and Protocols

This document provides detailed methodologies for the sensitive and selective analysis of p-O-
Desmethyl Verapamil, a primary metabolite of the calcium channel blocker Verapamil, using

high-resolution mass spectrometry (HRMS). The protocols outlined below are intended for

researchers, scientists, and drug development professionals engaged in pharmacokinetic

studies, therapeutic drug monitoring, and metabolic profiling.

Introduction
Verapamil is extensively metabolized in the body, with p-O-Desmethyl Verapamil being one of

its significant phase I metabolites. Accurate quantification and structural confirmation of this

metabolite in biological matrices are crucial for understanding the drug's disposition and

potential pharmacodynamic effects. High-resolution mass spectrometry, particularly when

coupled with liquid chromatography (LC-HRMS), offers the necessary specificity and sensitivity

for these demanding bioanalytical applications. This note details optimized sample preparation

techniques, LC-HRMS parameters, and data analysis strategies for p-O-Desmethyl
Verapamil.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of Verapamil and

its metabolites, including p-O-Desmethyl Verapamil, derived from various bioanalytical

methods. These values provide a benchmark for expected performance.
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Analyte Matrix Method
Linearity
Range

LLOQ
Recovery
(%)

Referenc
e

Verapamil Plasma LC-MS/MS
5.0 - 500.0

ng/mL
5.0 ng/mL 70.5 - 79.7 [1]

Verapamil

Plasma,

Urine,

Saliva

BA-μE-

HPLC-DAD

20 - 600

ng/mL
-

56.01 -

96.82
[2]

Verapamil

Caco-2 cell

monolayer

s

HPLC-

MS/MS

1 - 100

ng/mL
1 ng/mL 102.69 [3]

Verapamil

and

Metabolites

Plasma,

Intestinal

Perfusate

LC-MS - 1 pmol/mL - [4]

Verapamil

and

Norverapa

mil

Human

Plasma

LC-ESI-

MS/MS
-

50 pg/500

µL

(Verapamil)

, 60 pg/500

µL

(Norverapa

mil)

- [5]

Experimental Protocols
Sample Preparation
The choice of sample preparation is critical for removing matrix interferences and ensuring

accurate quantification. Three common techniques are presented below.

A straightforward and rapid method suitable for high-throughput analysis.

To 0.5 mL of plasma sample, add 2 mL of cold methanol to precipitate proteins.[6]

Vortex the mixture for 1-2 minutes.

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[6]
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Carefully transfer the supernatant to a clean tube.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in a suitable volume of the mobile phase for LC-HRMS analysis.[7]

This technique offers a cleaner extract compared to PPT.

Pipette 500 µL of the biological sample (e.g., plasma) into a glass test tube.[7]

Add the internal standard to the sample.[7]

Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).

Add 3 mL of an appropriate organic solvent (e.g., diethyl ether or a mixture of n-hexane and

isoamyl alcohol).

Vortex the mixture for 5-10 minutes.[7]

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.[7]

Carefully transfer the upper organic layer to a clean tube.[7]

Evaporate the organic solvent to dryness under nitrogen.

Reconstitute the residue in the mobile phase.

SPE provides the cleanest samples and allows for analyte pre-concentration.

Condition a suitable SPE cartridge (e.g., C18 or mixed-mode) with methanol followed by

water.

Load 900 µL of the pre-treated plasma sample onto the conditioned cartridge. The sample

may be pre-treated by dilution or acidification.[7]

Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar

interferences.[7]
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Elute the analyte from the cartridge with 1 mL of a strong solvent (e.g., acetonitrile or

methanol).[7]

Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the mobile

phase.[7]

Sample Preparation Workflow Selection

Biological Sample (e.g., Plasma)

High Throughput Needed?

Protein Precipitation (PPT)

LC-HRMS Analysis

Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)

Yes

High Sample Cleanliness Required?

No

Moderate High

Click to download full resolution via product page

Caption: Decision workflow for selecting a sample preparation method.

Liquid Chromatography
System: UPLC system.[6][8]

Column: ACQUITY UPLC HSS T3 Column (2.1 x 100 mm, 1.8 µm).[8]
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Mobile Phase A: 0.1% Formic acid in water.[9]

Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

Flow Rate: 0.3 mL/min.[9]

Gradient:

0-0.2 min: 5% B

0.2-3 min: 5-15% B

3-8 min: 15-24% B

8-16 min: 24-38% B

16-20 min: 38-95% B

20-22 min: 95% B

22-24 min: 95-5% B[9]

Injection Volume: 0.5 - 5 µL.

High-Resolution Mass Spectrometry
System: Waters Xevo G2-XS QTOF or equivalent.[8]

Ionization Mode: Electrospray Ionization (ESI), Positive.

Capillary Voltage: 3.0 kV.[8]

Sampling Cone: 40 V.[8]

Source Temperature: 120 °C.

Desolvation Temperature: 450 °C.

Cone Gas Flow: 50 L/h.[8]
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Desolvation Gas Flow: 850 L/h.[8]

Acquisition Mode: MS^E (a data-independent acquisition mode that collects data at low and

high collision energies to provide both precursor and fragment ion information in a single

run).

Mass Range: m/z 50-1200.

Lock Mass: Leucine enkephalin (m/z 556.2771) for mass accuracy.

Data Analysis and Expected Results
Mass Spectral Data
p-O-Desmethyl Verapamil is expected to have a protonated molecular ion [M+H]⁺ at m/z

441.2748 (C₂₆H₃₆N₂O₄).[6] High-resolution mass spectrometry allows for accurate mass

measurement, confirming the elemental composition.

Fragmentation Pathway
Collision-induced dissociation (CID) of the precursor ion at m/z 441.2748 will produce

characteristic fragment ions. Based on the known fragmentation of Verapamil, the following

pathway is proposed for p-O-Desmethyl Verapamil.[1][6]

Precursor Ion: m/z 441.2748

Key Fragment Ions:

m/z 289.1912: Resulting from the cleavage of the C-C bond adjacent to the nitrile group,

with the charge retained on the larger fragment. This fragment is indicative of the O-

demethylation on the phenyl ring attached to the ethylamino chain.[6]

m/z 165.0909: A common fragment in Verapamil and its metabolites, corresponding to the

dimethoxybenzyl portion.

m/z 150.0672: Corresponding to the protonated dimethoxy-N-methyl-ethylamine fragment.

[6]
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Fragmentation of p-O-Desmethyl Verapamil
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m/z 165.0909
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m/z 150.0672

Cleavage
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Caption: Proposed fragmentation pathway for p-O-Desmethyl Verapamil.

Conclusion
The methods described in this application note provide a robust framework for the high-

resolution mass spectrometric analysis of p-O-Desmethyl Verapamil in biological matrices.

The combination of efficient sample preparation, high-resolution UPLC separation, and

accurate mass MS^E data acquisition enables confident identification and quantification of this

important metabolite, facilitating comprehensive pharmacokinetic and drug metabolism studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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